3-Fluoro-4-iodotoluene
Overview
Description
3-Fluoro-4-iodotoluene is an organic compound with the molecular formula C7H6FI It is a derivative of toluene, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are replaced by fluorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-iodotoluene can be synthesized through several methods. One common approach involves the iodination of 3-fluorotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form 3-fluorotoluene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-fluoro-4-aminotoluene or 3-fluoro-4-thiocyanatotoluene.
Oxidation: Formation of 3-fluoro-4-iodobenzoic acid or 3-fluoro-4-iodobenzaldehyde.
Reduction: Formation of 3-fluorotoluene.
Scientific Research Applications
3-Fluoro-4-iodotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-iodotoluene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms on the benzene ring enhances its reactivity, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- 4-Fluoro-2-iodotoluene
- 5-Fluoro-3-iodotoluene
- 3-Fluoro-4-iodopyridine
- 3-Fluoro-4-iodobenzonitrile
- 4-Bromo-3-iodotoluene
- 3-Amino-4-iodopyridine
- 4-Fluorothioanisole
- 3-Chloro-4-iodoaniline
- 4-Iodotoluene
- 2-Fluoro-5-iodopyridine
Uniqueness: 3-Fluoro-4-iodotoluene is unique due to the simultaneous presence of both fluorine and iodine atoms on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various applications .
Properties
IUPAC Name |
2-fluoro-1-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYSMVSLDIUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379073 | |
Record name | 3-Fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-79-9 | |
Record name | 2-Fluoro-1-iodo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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